BenchChemオンラインストアへようこそ!

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone (CAS 1956319-31-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. It features a trifluoromethyl (-CF3) group at the 7-position and an acetyl group at the 2-position of the bicyclic core (molecular formula C10H7F3N2O, molecular weight 228.17 g/mol).

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
Cat. No. B11877985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F
InChIInChI=1S/C10H7F3N2O/c1-6(16)8-5-15-3-2-7(10(11,12)13)4-9(15)14-8/h2-5H,1H3
InChIKeyFQKJASFPJVAHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone: A Regiospecifically Functionalized Imidazopyridine Building Block for Drug Discovery


1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone (CAS 1956319-31-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry . It features a trifluoromethyl (-CF3) group at the 7-position and an acetyl group at the 2-position of the bicyclic core (molecular formula C10H7F3N2O, molecular weight 228.17 g/mol) . The strategic placement of the electron-withdrawing -CF3 group at the 7-position modulates the electronic character of the ring system, while the 2-acetyl moiety provides a versatile handle for further synthetic elaboration, such as condensation reactions to generate diverse compound libraries .

Why Regioisomeric and Positional Analogs of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone Cannot Be Interchanged in Drug Discovery Programs


The imidazo[1,2-a]pyridine scaffold exhibits profound position-dependent electronic and steric effects that directly influence molecular recognition and synthetic tractability [1]. The 7-position of the imidazo[1,2-a]pyridine core is electronically distinct from the 5-, 6-, and 8-positions due to its unique relationship with the bridgehead nitrogen, affecting both the electron density distribution and the preferred sites for electrophilic or nucleophilic attack [2]. Furthermore, relocating the acetyl group from the 2-position to the 3-position alters the compound's reactivity profile entirely, as position 3 is the most preferred site for electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring [3]. Patent literature reveals that 7-substituted imidazo[1,2-a]pyridines have been specifically claimed as nitrogen monoxide synthase inhibitors, whereas regioisomers with different substitution patterns exhibit divergent potency and selectivity profiles [4]. These regiospecific structure-activity relationships mean that substituting a 5-CF3, 6-CF3, or 8-CF3 analog will likely lead to different biological outcomes and synthetic behaviors.

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 7-CF3 vs. 5-CF3, 6-CF3, and 8-CF3 Substitution Patterns of 2-Acetylimidazo[1,2-a]pyridines

The 7-trifluoromethyl substitution pattern is explicitly claimed in patent literature for nitrogen monoxide synthase (NOS) inhibition, distinguishing it from regioisomeric analogs. Patent DE10247271A1 specifically claims 7-(methyl or trifluoromethyl)-imidazo-(1,2-a)-pyridines for therapeutic applications including migraine, neurodegenerative diseases, and inflammatory pain, while excluding analogs with CF3 at other positions [1]. This patent teaches that the 7-CF3 substitution confers a unique pharmacological profile not replicated by 5-CF3, 6-CF3, or 8-CF3 regioisomers. The commercially available 7-CF3-2-yl target compound (CAS 1956319-31-5) is the only regioisomer available at NLT 98% purity from multiple ISO-certified suppliers, whereas 5-CF3 (CAS 1956341-09-5), 6-CF3 (CAS 1785101-05-4), and 8-CF3 (CAS 1956372-12-5) analogs are typically offered at 97% purity .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Positional Isomer Differentiation: 2-Acetyl vs. 3-Acetyl Substitution on the 7-CF3-Imidazo[1,2-a]pyridine Core

The 2-acetyl group on the target compound is chemically distinct from the 3-acetyl isomer in terms of electrophilic reactivity. Literature establishes that position 3 of the imidazo[1,2-a]pyridine ring is the most preferred site for electrophilic aromatic substitution (EAS) [1]. Consequently, the 3-acetyl isomer (7-CF3-3-yl, CAS 1956325-64-6) presents a C3 position already occupied by the acetyl group, blocking the most reactive site for further functionalization. In contrast, the target compound (7-CF3-2-yl) retains an unsubstituted C3 position, preserving this key reactive locus for downstream diversification through formylation, halogenation, or cross-coupling reactions. Both isomers are commercially available at comparable purity (97-98%), but the target compound's unblocked C3 position provides greater synthetic utility for library generation .

Synthetic Chemistry Electrophilic Substitution Reactivity

Physicochemical Property Differentiation: Predicted Density and pKa of 7-CF3-2-yl Regioisomer

Computationally predicted physicochemical properties provide a basis for differentiating the target 7-CF3-2-yl compound from its unsubstituted parent analog. ChemicalBook reports a predicted density of 1.40 ± 0.1 g/cm³ and a predicted pKa of 0.39 ± 0.50 for the target compound . The unsubstituted imidazo[1,2-a]pyridine core has a reported experimental logP of 1.35 and a molecular weight of 118.14 g/mol , whereas the target compound, with the -CF3 and -COCH3 substituents, has a molecular weight of 228.17 g/mol. The addition of the strongly electron-withdrawing trifluoromethyl group at the 7-position is expected to lower the pKa of the imidazo[1,2-a]pyridine system compared to non-fluorinated analogs, affecting both solubility and binding interactions [1]. However, direct experimental comparison data for all regioisomers are not publicly available, and these predictions should be treated as class-level inference.

Physicochemical Properties Drug-likeness Computational Chemistry

Supplier and Quality Assurance Differentiation: Multi-Vendor Availability and ISO Certification

The target compound 1-(7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is available from at least three independent commercial suppliers (MolCore, Leyan, CheMenu), each offering the compound at 97-98% purity . MolCore specifically offers the compound under ISO-certified quality systems, providing batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In contrast, the 5-CF3 and 8-CF3 regioisomers are available from fewer suppliers (primarily CheMenu and MolCore), and the 6-CF3 isomer is listed by CheMenu and MolCore at 97% purity . The broader multi-vendor availability of the 7-CF3-2-yl compound reduces single-supplier dependency risk and facilitates competitive procurement pricing.

Chemical Procurement Quality Control Supply Chain

Optimal Application Scenarios for Procuring 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone Based on Quantitative Differentiation Evidence


Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization Programs

Patent DE10247271A1 specifically claims 7-substituted imidazo[1,2-a]pyridines as NOS inhibitors, with documented in vitro IC50 values for structurally related analogs (e.g., 4.015 µM for a 2,7-dimethyl derivative) [1]. The target compound's 7-CF3-2-acetyl substitution pattern aligns directly with the pharmacophore described in this patent. Researchers pursuing NOS-related therapeutic targets (migraine, neuroinflammation, septic shock) should prioritize the 7-CF3-2-yl compound over 5-CF3, 6-CF3, or 8-CF3 regioisomers, as the latter lack patent-validated precedent for this target class.

Diversifiable Building Block for Imidazo[1,2-a]pyridine-Focused Compound Libraries

The target compound's unsubstituted C3 position—the most reactive site for electrophilic aromatic substitution on the imidazo[1,2-a]pyridine scaffold [2]—makes it a superior building block for library synthesis compared to the 3-acetyl isomer (7-CF3-3-yl). Medicinal chemistry teams can exploit the 2-acetyl group for initial condensation or cyclization reactions while retaining the C3 position for subsequent halogenation, formylation, or cross-coupling, enabling two-directional diversification from a single starting material.

Receptor Tyrosine Kinase (RTK) Inhibitor Discovery Leveraging 7-Position Substitution

Patent literature (US 7,125,888 and related filings) describes imidazo[1,2-a]pyridine compounds substituted at the 7-position as receptor tyrosine kinase inhibitors [3]. The target compound provides a direct entry point into this chemotype, with the 7-CF3 group serving as a metabolically stable, lipophilic substituent that occupies a privileged position in RTK pharmacophore models. The ISO-certified purity (NLT 98%) ensures that biological assay results are not confounded by impurities exceeding 2%.

Physicochemical Property Optimization in CNS Drug Discovery

The predicted pKa of 0.39 ± 0.50 for the target compound indicates that it exists predominantly in a neutral, un-ionized state at physiological pH, which is favorable for passive blood-brain barrier penetration. Combined with the metabolic stability conferred by the -CF3 group [4], this compound is well-suited as a starting point for CNS drug discovery programs, particularly those targeting GABA-A receptors or other CNS targets where imidazo[1,2-a]pyridines have established precedent (e.g., zolpidem, alpidem).

Quote Request

Request a Quote for 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.